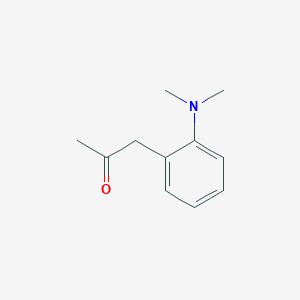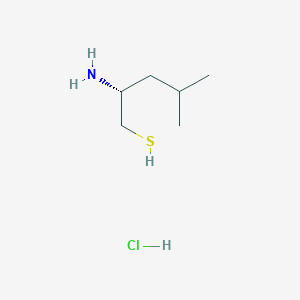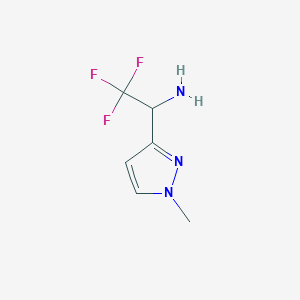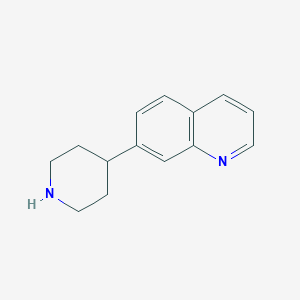
4-Cycloheptyloxane-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cycloheptyloxane-4-carboxylicacid is an organic compound characterized by a cycloheptyl ring attached to an oxane ring with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptyloxane-4-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptanone with ethylene glycol in the presence of an acid catalyst to form the oxane ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as:
Cyclization: Using cycloheptanone and ethylene glycol with an acid catalyst.
Oxidation: Employing oxidizing agents like potassium permanganate or chromium trioxide to introduce the carboxylic acid group.
Purification: Utilizing techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cycloheptyloxane-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Esters and Amides: Formed through esterification or amidation reactions.
Alcohols and Aldehydes: Resulting from reduction reactions.
Functionalized Derivatives: Obtained through substitution reactions on the oxane ring.
Wissenschaftliche Forschungsanwendungen
4-Cycloheptyloxane-4-carboxylicacid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Cycloheptyloxane-4-carboxylicacid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxane ring may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Cycloheptanone: Shares the cycloheptyl ring but lacks the oxane and carboxylic acid groups.
4-Oxazolecarboxylic acid: Contains a carboxylic acid group but has an oxazole ring instead of an oxane ring.
4,4-Difluorocyclohexanecarboxylic acid: Features a cyclohexane ring with fluorine substituents and a carboxylic acid group.
Uniqueness: 4-Cycloheptyloxane-4-carboxylicacid is unique due to its combination of a cycloheptyl ring, an oxane ring, and a carboxylic acid group. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
Molekularformel |
C13H22O3 |
|---|---|
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
4-cycloheptyloxane-4-carboxylic acid |
InChI |
InChI=1S/C13H22O3/c14-12(15)13(7-9-16-10-8-13)11-5-3-1-2-4-6-11/h11H,1-10H2,(H,14,15) |
InChI-Schlüssel |
SDLUUMMMHYHNJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)C2(CCOCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate](/img/structure/B13526870.png)




![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)


![1-[(2-Bromo-5-nitrophenyl)methyl]piperazine](/img/structure/B13526927.png)



![Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)
![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)
